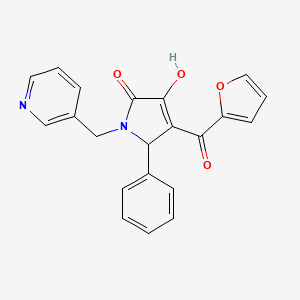

4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Description

This compound features a 1H-pyrrol-2(5H)-one core with distinct substituents:

- Position 1: Pyridin-3-ylmethyl group, which introduces a basic nitrogen atom and aromatic π-system.

- Position 3: Hydroxyl group, enabling hydrogen bonding.

- Position 4: Furan-2-carbonyl moiety, contributing electron-withdrawing and planar aromatic characteristics.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c24-19(16-9-5-11-27-16)17-18(15-7-2-1-3-8-15)23(21(26)20(17)25)13-14-6-4-10-22-12-14/h1-12,18,25H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUPREZXKQELOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolone core. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The furan-2-carbonyl group can be introduced through a subsequent reaction with furan-2-carboxylic acid or its derivatives. The phenyl and pyridinylmethyl groups are usually added through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: : The carbonyl groups can be reduced to alcohols.

Substitution: : The pyridinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of 4-(furan-2-carbonyl)-3-oxo-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one.

Reduction: : Formation of 4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one with reduced carbonyl groups.

Substitution: : Formation of various substituted pyrrolone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may serve as a lead compound for drug development.

Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1-Substitution)

The N1 substituent significantly influences binding affinity and selectivity. Key comparisons include:

Key Insights :

Variations at Position 4 (Acyl Groups)

The 4-position acyl group modulates electronic properties and steric bulk:

Key Insights :

- Thiophene and furan carbonyl groups (electron-deficient aromatics) may enhance inhibition compared to benzoyl derivatives, as seen in A2844/119997 vs. STOCK3S-92907 .

- The furan-2-carbonyl group in the target compound could improve metabolic stability over thiophene due to reduced sulfur-mediated toxicity .

Substituent Effects at Position 5

The phenyl group at position 5 is conserved in many analogues, but substitutions influence hydrophobicity:

Key Insights :

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrolidine-2,3-dione class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 418.4 g/mol. The IUPAC name is 3-(furan-2-carbonyl)-4-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one. Its structure features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine-2,3-diones exhibit significant antimicrobial properties. A study highlighted that compounds with similar scaffolds showed inhibitory effects against multidrug-resistant bacterial strains, particularly targeting Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . The structure-activity relationship revealed that substitutions at specific positions on the pyrrolidine ring could enhance antibacterial potency, with some compounds achieving IC50 values as low as 3 µM .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The presence of the hydroxyl group at position 3 of the pyrrolidine ring was crucial for maintaining cytotoxic activity against cancer cells, suggesting a potential mechanism involving apoptosis induction .

The proposed mechanism involves interaction with key cellular pathways, including the inhibition of protein-protein interactions essential for cancer cell survival and proliferation. Specifically, compounds that retain the hydroxyl group showed enhanced binding affinity to target proteins compared to those lacking this functional group .

Study on Antimicrobial Efficacy

In a comparative study, several derivatives of pyrrolidine-based compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Evaluation in Cancer Models

Another study assessed the compound's efficacy in xenograft models of human cancer. The treatment group showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent. The study emphasized the importance of structural modifications to enhance bioavailability and efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Hydroxyl Group : Essential for antimicrobial and anticancer activities.

- Furan Ring : Contributes to the compound's stability and interaction with biological targets.

- Phenyl Substituent : Enhances lipophilicity, improving cell membrane penetration.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:

- Base-assisted cyclization is a key step, as demonstrated in structurally related pyrrolone derivatives. Use polar aprotic solvents (e.g., DMF or THF) and mild bases (e.g., K₂CO₃) at 60–80°C to facilitate cyclization while minimizing side reactions. Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane .

- For functional group compatibility (e.g., furan carbonyl), avoid strong acids/bases to prevent hydrolysis. Pre-activate reagents (e.g., pyridin-3-ylmethyl chloride) to enhance coupling efficiency .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing with analogs (e.g., 3-hydroxy-pyrrolone derivatives). The furan carbonyl (δ ~160–170 ppm in 13C NMR) and pyridinylmethyl protons (δ ~4.5–5.0 ppm in 1H NMR) are diagnostic .

- HRMS : Use electrospray ionization (ESI) in positive mode to confirm molecular weight (expected [M+H]+ ~435.12). Cross-validate with elemental analysis for purity .

Q. What protocols are recommended for assessing its stability under laboratory storage conditions?

Methodological Answer:

- Conduct accelerated stability studies at varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxy group .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism in the pyrrolone core) be resolved?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to resolve tautomeric forms. For dynamic systems, use variable-temperature NMR (VT-NMR) to observe proton exchange rates .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm dominant tautomers .

Q. What experimental designs are effective for analyzing reactivity with biomolecular targets (e.g., enzymes)?

Methodological Answer:

- Kinetic assays : Use stopped-flow spectroscopy to monitor real-time interactions (e.g., fluorescence quenching of tryptophan residues in enzymes). Pair with molecular docking to predict binding sites.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry. Control for pH (7.4 buffer) and ionic strength to mimic physiological conditions .

Q. How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple assays (e.g., cytotoxicity vs. enzymatic inhibition) and apply multivariate statistics (PCA) to identify confounding variables (e.g., solvent polarity affecting solubility).

- Orthogonal validation : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. cell-based reporter assays) .

Q. What computational strategies predict electronic properties and reactive sites?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Compute HOMO/LUMO energies using Gaussian09 at the B3LYP/6-311+G(d,p) level. The furan carbonyl and hydroxy groups are likely electrophilic sites.

- Molecular dynamics (MD) simulations : Simulate solvation effects in explicit water to assess hydrogen-bonding interactions critical for reactivity .

Methodological Considerations for Data Reproducibility

Q. How can synthetic reproducibility be ensured across laboratories?

Methodological Answer:

- Detailed reaction logs : Report exact equivalents, solvent batches, and stirring rates. For air-sensitive steps, use Schlenk lines with O₂/N₂ monitors.

- Interlab validation : Share samples with a partner lab for independent synthesis and characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.